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Compound of Interest

Compound Name: 2-Hydroxy-4-nitrobenzaldehyde

Cat. No.: B020821 Get Quote

This guide offers an in-depth spectroscopic comparison of 2-Hydroxy-4-nitrobenzaldehyde
against structurally related analogs: Benzaldehyde, 2-Hydroxybenzaldehyde (Salicylaldehyde),

and 4-Nitrobenzaldehyde. By systematically dissecting the contributions of the hydroxyl (-OH)

and nitro (-NO₂) functional groups, we aim to provide researchers, scientists, and drug

development professionals with a clear framework for identifying and characterizing these

critical aromatic aldehydes. The analysis integrates data from Ultraviolet-Visible (UV-Vis),

Fourier-Transform Infrared (FT-IR), and Nuclear Magnetic Resonance (¹H NMR) spectroscopy,

grounded in the fundamental principles of molecular structure and electronic effects.

Introduction: The Structural Rationale for
Comparison
2-Hydroxy-4-nitrobenzaldehyde is a multifunctional aromatic compound whose spectroscopic

signature is a composite of its constituent parts: the parent benzaldehyde skeleton, an

electron-donating hydroxyl group in the ortho position, and a powerful electron-withdrawing

nitro group in the para position. To understand its unique spectral characteristics, it is essential

to compare it with compounds that allow for the isolation of these electronic and steric effects.

Benzaldehyde (C₇H₆O): The foundational structure, providing the baseline spectral data for

the aromatic aldehyde moiety.

2-Hydroxybenzaldehyde (Salicylaldehyde, C₇H₆O₂): This analog allows for the specific

examination of the ortho-hydroxyl group's influence, including intramolecular hydrogen
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bonding with the adjacent aldehyde.[1]

4-Nitrobenzaldehyde (C₇H₅NO₃): This compound isolates the effect of the para-nitro group, a

strong deactivating and electron-withdrawing substituent.[2]

By contrasting the spectra of these four molecules, we can attribute specific spectral shifts and

features to the individual and combined effects of the -OH and -NO₂ groups, leading to a

definitive characterization of 2-Hydroxy-4-nitrobenzaldehyde.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Mapping
Electronic Transitions
UV-Vis spectroscopy probes the electronic transitions within a molecule, primarily π → π* and

n → π* transitions in aromatic aldehydes. The position (λmax) and intensity of absorption

bands are highly sensitive to the electronic environment of the chromophore—the conjugated

system of the benzene ring and the carbonyl group.

Experimental Protocol: UV-Vis Spectroscopy
Sample Preparation: A stock solution (typically 0.3–1 mM) of the analyte is prepared by

dissolving a precise mass in a UV-grade solvent such as cyclohexane or acetonitrile.[3]

Serial dilutions are then performed to achieve a concentration that yields an absorbance

within the spectrophotometer's linear range (ideally 0.1-1.0 AU).

Data Acquisition: The absorption spectrum is recorded using a dual-beam

spectrophotometer, with the pure solvent serving as a reference. The wavelength range is

typically scanned from 200 to 600 nm.[3]

Blank Correction: A baseline spectrum of the cuvette filled only with the solvent is recorded

and automatically subtracted from the sample's spectrum to negate any absorbance from the

solvent itself.[4]

Comparative UV-Vis Data
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Compound
Key Absorption Bands
(λmax, nm)

Solvent

Benzaldehyde ~242, ~280, ~320 Cyclohexane[5]

2-Hydroxybenzaldehyde ~255, ~325 Not Specified

4-Nitrobenzaldehyde ~250-265 Cyclohexane, Acetonitrile[6][7]

2-Hydroxy-4-

nitrobenzaldehyde
~250, 290, 360 Not Specified[4]

Interpretation of UV-Vis Spectra
The UV-Vis spectrum of Benzaldehyde displays characteristic bands for the benzoyl

chromophore. The intense band around 242 nm is attributed to a π → π* transition within the

aromatic system, while the weaker, longer-wavelength absorptions are associated with the n →

π* transition of the carbonyl group.[5][8]

For 2-Hydroxybenzaldehyde, the presence of the electron-donating -OH group causes a

bathochromic (red) shift in the absorption bands compared to benzaldehyde. This is due to the

donation of electron density from the hydroxyl's lone pairs into the π-system of the ring, which

lowers the energy gap for the π → π* transition.

Conversely, 4-Nitrobenzaldehyde also shows a red shift. The strong electron-withdrawing -NO₂

group extends the conjugation of the π-system and pulls electron density from the ring, which

also lowers the energy of the electronic transitions. The spectra for nitrobenzaldehyde isomers

are characterized by weak n→π* transitions around 350 nm and stronger π→π* transitions

around 250 nm and 300 nm.[6]

2-Hydroxy-4-nitrobenzaldehyde exhibits the most complex spectrum, with significant red

shifts. This is the result of a "push-pull" system, where the electron-donating -OH group and the

electron-withdrawing -NO₂ group work in concert to dramatically extend the conjugation across

the molecule. This extended π-system significantly lowers the energy required for electronic

excitation, pushing the absorption bands to longer wavelengths, with a notable band appearing

as high as 360 nm.[4]
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Fourier-Transform Infrared (FT-IR) Spectroscopy:
Probing Vibrational Modes
FT-IR spectroscopy is a powerful tool for identifying functional groups within a molecule by

measuring the absorption of infrared radiation, which excites molecular vibrations (stretching

and bending).

Experimental Protocol: FT-IR Spectroscopy
Sample Preparation (ATR): For solid samples, a small amount of the powder is placed

directly onto the crystal (e.g., diamond) of an Attenuated Total Reflectance (ATR) accessory.

[4] For liquid samples, a single drop is sufficient.[9]

Sample Preparation (KBr Pellet): Alternatively, a small amount of the solid is finely ground

with potassium bromide (KBr) powder. The mixture is then compressed into a thin,

transparent pellet using a hydraulic press.[3]

Data Acquisition: The sample is placed in the spectrometer, and the spectrum is recorded,

typically from 4000 to 400 cm⁻¹. To improve the signal-to-noise ratio, multiple scans (e.g.,

16) are often co-added.[4]

Background Correction: A background spectrum (of the empty ATR crystal or a blank KBr

pellet) is recorded and subtracted from the sample spectrum.[3]

Comparative FT-IR Data (Key Frequencies, cm⁻¹)

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 13 Tech Support

https://pdf.benchchem.com/30/A_Comparative_Spectroscopic_Analysis_of_2_Hydroxy_4_Methoxybenzaldehyde_and_Its_Derivatives.pdf
https://pdf.benchchem.com/1276/A_Comparative_Guide_to_the_Spectroscopic_Data_of_4_Acetylbenzaldehyde_and_Its_Derivatives.pdf
https://pdf.benchchem.com/150/A_Comparative_Spectroscopic_Analysis_of_4_Nitrobenzaldehyde_Isomers.pdf
https://pdf.benchchem.com/30/A_Comparative_Spectroscopic_Analysis_of_2_Hydroxy_4_Methoxybenzaldehyde_and_Its_Derivatives.pdf
https://pdf.benchchem.com/150/A_Comparative_Spectroscopic_Analysis_of_4_Nitrobenzaldehyde_Isomers.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b020821?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Compound
ν(C=O)
Aldehyde

ν(O-H)
ν(C-H)
Aldehyde

Aromatic
ν(C=C)

Asymmetric
&
Symmetric
ν(NO₂)

Benzaldehyd

e

~1705-

1710[10][11]
N/A

~2720,

~2820[11]

~1500-

1600[11]
N/A

2-

Hydroxybenz

aldehyde

~1664[12]
~3200

(Broad)
~2847[12] ~1500-1600 N/A

4-

Nitrobenzalde

hyde

~1700-1715 N/A ~2740, ~2840 ~1500-1600 ~1530, ~1350

2-Hydroxy-4-

nitrobenzalde

hyde

~1670
~3250

(Broad)
~2750, ~2850 ~1500-1600 ~1540, ~1340

Note: Exact frequencies can vary based on the sample state (solid, liquid, or solution).[13][14]

Interpretation of FT-IR Spectra
The most diagnostic peak for these compounds is the carbonyl (C=O) stretch. In

Benzaldehyde, it appears around 1705 cm⁻¹. The conjugation with the benzene ring lowers this

frequency from the typical ~1730 cm⁻¹ for saturated aldehydes.[10] The characteristic "Fermi

doublet" for the aldehyde C-H stretch is also visible around 2720 and 2820 cm⁻¹.[11]

In 2-Hydroxybenzaldehyde, the C=O stretching frequency is significantly lowered to ~1664

cm⁻¹.[12] This pronounced shift is a classic indicator of intramolecular hydrogen bonding

between the ortho -OH group and the carbonyl oxygen. This hydrogen bond weakens the C=O

double bond, reducing the energy (and thus frequency) required to stretch it.[13] The O-H

stretch appears as a very broad band around 3200 cm⁻¹, another hallmark of strong hydrogen

bonding.

4-Nitrobenzaldehyde shows a C=O stretch similar to or slightly higher than benzaldehyde. The

powerful electron-withdrawing effect of the -NO₂ group tends to slightly increase the C=O bond
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strength by inductive effects, counteracting conjugation. The most telling features are the

strong, sharp peaks corresponding to the asymmetric (~1530 cm⁻¹) and symmetric (~1350

cm⁻¹) stretching of the nitro group.[14]

2-Hydroxy-4-nitrobenzaldehyde combines these features. Its C=O stretch (~1670 cm⁻¹) is

lower than that of benzaldehyde, confirming the presence of intramolecular hydrogen bonding

from the ortho -OH group.[13] It also displays the characteristic broad O-H stretch and the

strong N-O stretching bands from the nitro group.

¹H Nuclear Magnetic Resonance (NMR)
Spectroscopy: Characterizing the Proton
Environment
¹H NMR spectroscopy provides detailed information about the chemical environment of

hydrogen atoms (protons) in a molecule. Chemical shift (δ), splitting patterns, and integration

values are used to elucidate the molecular structure.

Experimental Protocol: ¹H NMR Spectroscopy
Sample Preparation: Approximately 10-20 mg of the compound is dissolved in 0.5-0.7 mL of

a deuterated solvent (e.g., CDCl₃ or Acetone-d₆) in a 5 mm NMR tube.[3]

Internal Standard: A small amount of tetramethylsilane (TMS) is added to serve as an

internal reference for the chemical shift scale (δ = 0.00 ppm).[3]

Data Acquisition: The ¹H NMR spectrum is recorded on a spectrometer (e.g., 400 or 500

MHz). Key parameters like acquisition time, relaxation delay, and number of scans are

optimized to obtain a high-quality spectrum.[12]

Comparative ¹H NMR Data (Chemical Shifts δ, ppm)
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Compound
Aldehyde H (-
CHO)

Aromatic H's
Hydroxyl H (-
OH)

Solvent

Benzaldehyde ~10.0[9] ~7.5-7.9[9] N/A CDCl₃

2-

Hydroxybenzalde

hyde

~9.9[12] ~7.0-7.6[12] ~11.1[12] Not Specified

4-

Nitrobenzaldehy

de

~10.2[15] ~8.1-8.4[15] N/A CDCl₃

2-Hydroxy-4-

nitrobenzaldehyd

e

~10.0 ~7.5-8.5 ~11.5 Not Specified

Note: Chemical shifts are highly dependent on the solvent used.

Interpretation of ¹H NMR Spectra
The aldehyde proton is the most downfield and distinctive signal in all four spectra, appearing

between δ 9.9 and 10.2 ppm.[10]

In Benzaldehyde, the aromatic protons appear in the δ 7.5-7.9 ppm range.[9]

For 2-Hydroxybenzaldehyde, two key changes are observed. First, the aromatic proton signals

are generally shifted slightly upfield compared to benzaldehyde due to the electron-donating

nature of the -OH group. Second, a highly deshielded proton appears far downfield at ~δ 11.1

ppm.[12] This is the hydroxyl proton, and its extreme downfield shift is a direct consequence of

the strong intramolecular hydrogen bond, which places it in a deshielded environment.

In 4-Nitrobenzaldehyde, the electron-withdrawing nitro group has the opposite effect. It strongly

deshields the aromatic protons, shifting them significantly downfield to the δ 8.1-8.4 ppm

region.[15] The aldehyde proton is also shifted slightly further downfield to ~δ 10.2 ppm.

2-Hydroxy-4-nitrobenzaldehyde presents a spectrum that is a logical combination of these

effects. The aldehyde proton appears around δ 10.0 ppm. The hydroxyl proton is observed at a
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very downfield position (~δ 11.5 ppm), confirming strong intramolecular hydrogen bonding. The

aromatic protons are spread over a wide range, with the proton adjacent to the nitro group

being the most deshielded (downfield) and the protons influenced by the hydroxyl group

appearing more upfield.

Visualization of Workflows and Structures
Diagrams created using Graphviz provide a clear visual summary of the experimental process

and the key structural features influencing the spectroscopic data.

Experimental Workflow
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Caption: General workflow for comparative spectroscopic analysis.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 13 Tech Support

https://www.benchchem.com/product/b020821?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b020821?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Structural and Electronic Effects
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Caption: Relationship between compounds and their key structural features.

Conclusion
The spectroscopic identity of 2-Hydroxy-4-nitrobenzaldehyde is definitively shaped by the

interplay of its ortho-hydroxyl and para-nitro substituents.

UV-Vis spectroscopy reveals an extended conjugated "push-pull" system, resulting in

significant bathochromic shifts compared to its parent analogs.

FT-IR spectroscopy provides unambiguous evidence of intramolecular hydrogen bonding

through a lowered C=O stretching frequency (~1670 cm⁻¹) and confirms the presence of the
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nitro group with its characteristic strong absorptions.

¹H NMR spectroscopy corroborates the intramolecular hydrogen bond with a highly

deshielded hydroxyl proton signal (~δ 11.5 ppm) and shows the combined electronic effects

of the -OH and -NO₂ groups on the aromatic protons.

By systematically comparing its spectra to those of benzaldehyde, 2-hydroxybenzaldehyde,

and 4-nitrobenzaldehyde, a comprehensive and self-validating spectroscopic profile emerges.

This guide provides the foundational data and interpretive logic necessary for researchers to

confidently identify, characterize, and utilize this versatile chemical intermediate.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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